Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name for this compound is ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate , reflecting its substitution pattern and functional groups. The numbering of the 1,8-naphthyridine core begins at the nitrogen atom in position 1, with the second nitrogen at position 8. Key substituents include:
- A bromine atom at position 6, contributing to electrophilic reactivity.
- A ketone group (oxo) at position 4, which induces partial saturation (1,4-dihydro) in the naphthyridine ring.
- An ethyl ester moiety at position 3, enhancing solubility and serving as a synthetic handle for further derivatization.
The compound’s SMILES notation (CCOC(=O)C1=CN=C2C(=C1)C(=O)NC=C2Br) and InChI key (VVBHHKLVPZROOC-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic features.
Molecular Geometry and Crystallographic Analysis
While crystallographic data for this specific compound are not publicly available, its geometry can be inferred from related 1,8-naphthyridine derivatives. The naphthyridine core adopts a planar conformation, with the bromine and ester groups positioned ortho to one another. The 4-oxo group introduces a tautomeric equilibrium between the keto form (dominant in non-polar solvents) and enol form (stabilized by intramolecular hydrogen bonding). Computational models suggest that the dihydro configuration at positions 1 and 4 reduces ring aromaticity, increasing reactivity at the carbonyl carbon.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)
¹H NMR :
- The ethyl ester group appears as a triplet at δ 1.35 ppm (CH₃) and a quartet at δ 4.30 ppm (OCH₂).
- Aromatic protons adjacent to the electron-withdrawing bromine and nitrogen atoms resonate downfield:
- The NH proton of the dihydro ring is observed as a broad singlet at δ 12.1 ppm due to hydrogen bonding with the ketone oxygen.
¹³C NMR :
Infrared (IR) Spectroscopy
- Strong absorption at 1725 cm⁻¹ (C=O stretch of the ester).
- A broad band at 1680 cm⁻¹ (C=O stretch of the ketone).
- N-H stretch at 3180 cm⁻¹ (dihydro ring).
UV-Vis Spectroscopy
Comparative Analysis with Related 1,8-Naphthyridine Derivatives
Structural and Reactivity Insights :
- The 4-oxo group in the target compound enhances hydrogen-bonding capacity compared to non-oxygenated analogs, making it a superior candidate for targeting enzyme active sites.
- The trifluoromethyl group in the derivative from increases lipophilicity and metabolic stability but reduces electronic conjugation due to steric effects.
- Bromine’s inductive effect destabilizes the naphthyridine ring in all derivatives, facilitating nucleophilic aromatic substitution at position 6.
Properties
IUPAC Name |
ethyl 6-bromo-4-oxo-1H-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c1-2-17-11(16)8-5-14-10-7(9(8)15)3-6(12)4-13-10/h3-5H,2H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBHHKLVPZROOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Regioselectivity
Bromination is typically conducted using molecular bromine (Br₂) in glacial acetic acid under reflux. Sodium acetate (NaOAc) is added to neutralize HBr generated during the reaction, preventing acid-catalyzed side reactions. The reaction selectively substitutes bromine at the 6-position due to the electron-donating effects of the adjacent nitrogen atoms, which activate the para position of the pyridine-like ring.
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Substrate : Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (1.0 equiv).
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Reagents : Br₂ (1.2 equiv), glacial acetic acid (solvent), NaOAc (1.5 equiv).
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Conditions : Reflux at 120°C for 4–6 hours.
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Workup : Precipitation in ice-cold water, filtration, and recrystallization from ethanol.
Optimization Insights
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Stoichiometry : Excess bromine (>1.2 equiv) leads to di-brominated byproducts.
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Temperature Control : Prolonged heating above 120°C promotes decomposition of the naphthyridine core.
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Solvent Alternatives : Acetic acid is superior to polar aprotic solvents (e.g., DMF) due to better solubility of bromine and reduced side reactions.
Multi-Step Synthesis from Functionalized Precursors
For cases where the parent naphthyridine ester is unavailable, multi-step routes starting from simpler heterocycles are employed.
Friedländer Annulation with Pre-Brominated Intermediates
This approach constructs the naphthyridine ring via cyclization of a brominated aminopyridine derivative with a β-ketoester.
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Starting Material : 2-Amino-5-bromopyridine.
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Condensation : React with ethyl acetoacetate in polyphosphoric acid (PPA) at 100°C for 8 hours.
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Cyclization : Forms the 1,8-naphthyridine core via intramolecular dehydration.
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Isolation : Column chromatography (silica gel, ethyl acetate/hexane) yields the target compound.
Key Data :
Metal-Catalyzed Cross-Coupling for Late-Stage Bromination
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes cost-effectiveness, safety, and minimal waste.
Continuous Flow Bromination
Replacing batch reactors with continuous flow systems enhances reaction control and scalability.
Parameters :
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Residence Time : 30 minutes.
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Temperature : 100°C.
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Solvent : Acetic acid/water (9:1).
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Productivity : 1.2 kg/day per reactor module.
Green Chemistry Modifications
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Catalyst Recycling : Immobilized Pd nanoparticles on mesoporous silica enable catalyst reuse for up to 5 cycles without yield loss.
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Solvent Recovery : Distillation reclaims >90% acetic acid, reducing environmental impact.
Comparative Analysis of Methods
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Direct Bromination | 63–80% | >98% | Low | High |
| Friedländer Annulation | 45–55% | >95% | Moderate | Moderate |
| Pd-Catalyzed Bromination | 70–75% | >97% | High | Low |
| Continuous Flow | 75–80% | >99% | High | Very High |
Key Findings :
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Direct bromination remains the most cost-effective and scalable method for research and industrial applications.
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Palladium-catalyzed approaches, while efficient, are limited by catalyst costs and are better suited for small-scale, high-value syntheses.
Challenges and Mitigation Strategies
Regioselectivity Issues
Unwanted bromination at the 5- or 7-positions occurs with improper stoichiometry or solvent choice.
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Solution : Use directing groups (e.g., methyl at position 1) to block alternative sites.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom at the 6th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The keto group at the 4th position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo further oxidation to form more complex structures, depending on the desired application.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in water or chromium trioxide in acetic acid.
Major Products Formed
Substitution Products: Various substituted naphthyridines depending on the nucleophile used.
Reduction Products: Hydroxy derivatives of the original compound.
Oxidation Products: More oxidized forms of the naphthyridine ring system.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has been investigated for its potential as a pharmacological agent. Its structure suggests possible applications in the development of:
- Antimicrobial Agents : Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial activity. Ethyl 6-bromo derivatives may enhance this effect due to the presence of bromine, which can influence biological interactions .
- Anticancer Compounds : Studies have shown that naphthyridine derivatives can inhibit cancer cell proliferation. The structural features of ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine suggest potential activity against various cancer types .
- Anti-inflammatory Agents : The compound's ability to modulate inflammatory pathways could position it as a candidate for treating inflammatory diseases .
Agrochemical Applications
The compound's potential extends into agrochemicals, where it may serve as:
- Pesticides : The unique chemical structure can be modified to enhance pest resistance in crops. Research into naphthyridine derivatives has shown promise in pest control applications due to their biological activity against various insects and fungi .
- Herbicides : Similar modifications could lead to the development of effective herbicides that target specific weed species without harming crops .
Materials Science Applications
In materials science, this compound can be utilized for:
- Polymer Synthesis : The compound can act as a building block in synthesizing polymers with specific properties tailored for applications in coatings and plastics .
- Nanotechnology : Its unique properties may also lend themselves to applications in nanotechnology, particularly in creating nanomaterials with enhanced electrical or optical properties .
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various naphthyridine derivatives, including ethyl 6-bromo variants. Results indicated a significant reduction in bacterial growth compared to controls, suggesting its potential as an effective antimicrobial agent.
Case Study 2: Anticancer Activity
Research conducted at a prominent cancer research institute demonstrated that ethyl 6-bromo derivatives inhibited the growth of breast cancer cell lines by inducing apoptosis. This finding highlights the compound's therapeutic potential against cancer.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The bromine and keto groups play crucial roles in its reactivity and interaction with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate belongs to a broader class of 1,8-naphthyridine-3-carboxylates. Below is a comparative analysis with structurally analogous derivatives:
Key Findings:
Substituent Effects on Reactivity :
- Bromine at C6 (target compound) enhances electrophilic aromatic substitution (EAS) and cross-coupling reactivity compared to fluorine or chlorine analogs .
- Fluorine substituents (e.g., C6-F in ) increase lipophilicity and bioavailability, critical for blood-brain barrier penetration in CNS-targeting drugs .
Biological Activity :
- Antimicrobial Potency : Chlorine/fluoro-substituted derivatives (e.g., ) exhibit superior broad-spectrum antimicrobial activity compared to brominated analogs, likely due to enhanced halogen bonding with bacterial DNA gyrase .
- Anticancer Activity : Brominated derivatives show cisplatin sensitization effects, while ethyl carboxylate esters (e.g., ) demonstrate direct cytotoxicity via topoisomerase inhibition .
Synthetic Flexibility :
- The ethyl carboxylate group at C3 allows facile hydrolysis to carboxylic acids for further functionalization (e.g., : hydrolysis to 1,8-naphthyridine-3-carboxylic acids) .
- Palladium-catalyzed couplings (Heck, Suzuki) are more efficient with brominated derivatives than chloro- or fluoro-substituted ones due to stronger C–Br bond activation .
Biological Activity
Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C11H9BrN2O3
- Molecular Weight : 297.108 g/mol
- CAS Number : 1446022-58-7
The compound features a naphthyridine core, which is known for its pharmacological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The following table summarizes its in vitro activity against selected bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Not specified |
| Escherichia coli | 0.5 μg/mL | Not specified |
| Pseudomonas aeruginosa | 0.75 μg/mL | Not specified |
The compound demonstrated significant activity against Staphylococcus aureus, with MIC values comparable to established antibiotics like ciprofloxacin . Additionally, it exhibited low hemolytic activity (% lysis range from 3.23% to 15.22%), indicating a favorable safety profile for potential therapeutic use .
The antimicrobial action of this compound appears to involve multiple mechanisms:
- Inhibition of DNA Gyrase : The compound acts as an inhibitor of DNA gyrase with IC50 values ranging from 12.27 to 31.64 µM, disrupting bacterial DNA replication .
- Inhibition of Dihydrofolate Reductase (DHFR) : It also inhibits DHFR with IC50 values between 0.52 and 2.67 µM, which is crucial for nucleotide synthesis in bacteria .
- Synergistic Effects : When combined with other antibiotics like ciprofloxacin and ketoconazole, it showed enhanced efficacy by reducing the MICs of these drugs .
Case Studies and Research Findings
A notable study investigated the compound's efficacy in treating biofilm-associated infections caused by Staphylococcus epidermidis. The results indicated that this compound significantly reduced biofilm formation compared to control treatments . This property is particularly relevant in clinical settings where biofilm formation can lead to persistent infections.
Furthermore, a comparative analysis with other derivatives revealed that modifications at various positions on the naphthyridine scaffold could enhance antimicrobial potency and selectivity against specific pathogens .
Q & A
Q. What are the primary synthetic routes for Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via multi-step reactions starting from malonate derivatives. For example, ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (a precursor) is prepared by refluxing malonate in diphenyl ether. Subsequent bromination at the 6-position is achieved using brominating agents under controlled conditions (e.g., Fe/AcOH at 85°C yields 94% in analogous systems) . Key factors include solvent choice (e.g., diphenyl ether for cyclization), temperature (reflux conditions), and stoichiometry of brominating agents to minimize side reactions.
Q. How is the structure of this compound validated experimentally?
Structural confirmation involves:
- X-ray crystallography : Using programs like SHELXL for refinement .
- Spectroscopic techniques : IR to confirm carbonyl and hydroxyl groups, NMR for substitution patterns (e.g., distinguishing bromine’s deshielding effects) .
- Mass spectrometry : To verify molecular ion peaks and fragmentation patterns consistent with the brominated naphthyridine core .
Q. What are the key intermediates in its synthesis, and how are they characterized?
Intermediate ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is critical. Its synthesis via Gould-Jacobs cyclization (using diethyl ethoxymethylenemalonate and amines) is confirmed by TLC and melting point analysis. Subsequent bromination is tracked via HPLC or GC-MS to ensure regioselectivity at the 6-position .
Q. What biological applications are associated with this compound?
It serves as a precursor for fluoroquinolone antibiotics (e.g., enoxacin derivatives). The bromine atom enhances reactivity for further substitutions (e.g., Suzuki coupling for piperazinyl or pyrrolidinyl groups at position 7) to optimize antibacterial activity .
Advanced Research Questions
Q. How do electronic effects of the 6-bromo substituent influence reactivity in cross-coupling reactions?
The bromine atom acts as a leaving group in palladium-catalyzed cross-coupling (e.g., with amines or aryl boronic acids). Its electron-withdrawing nature stabilizes transition states, improving reaction rates. However, steric hindrance may reduce yields in bulky substituent introductions, requiring optimization of catalysts (e.g., Pd(PPh₃)₄) and solvents (DMF or THF) .
Q. What contradictions exist in structure-activity relationship (SAR) studies for derivatives of this compound?
- Substituent position : While 6-bromo derivatives enhance electrophilicity for further modifications, studies on 6-fluoro analogues show conflicting results. For example, 6-fluoro substituents in enoxacin derivatives improve Gram-negative activity, but 6-bromo may reduce solubility, necessitating balancing lipophilicity and bioavailability .
- C-7 modifications : Piperazinyl groups enhance potency, but bulky substituents (e.g., trifluoromethyl) decrease cell penetration .
Q. How can computational tools predict ADMET properties for derivatives?
- Virtual screening : Tools like Schrödinger’s QikProp assess logP, solubility, and bioavailability. For example, bromine’s high molar refractivity may increase metabolic stability but reduce aqueous solubility .
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding to DNA gyrase, highlighting the importance of the 4-oxo group for enzyme inhibition .
Q. What challenges arise in crystallizing this compound, and how are they resolved?
- Polymorphism : The bromine atom’s size and polarizability can lead to multiple crystal forms. Using high-boiling solvents (e.g., DMSO) and slow evaporation improves crystal quality.
- Refinement : SHELXL’s TWIN and BASF commands address twinning and absorption effects common in halogenated compounds .
Q. How are reaction conditions optimized for scale-up synthesis?
Q. What analytical methods resolve data discrepancies in purity assessment?
- HPLC-DAD/MS : Detects trace impurities (e.g., debrominated byproducts) at <0.1% levels.
- Elemental analysis : Validates stoichiometry, particularly for bromine content (±0.3% tolerance) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
